molecular formula C18H25N3O2S B3020569 N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide CAS No. 1334376-08-7

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide

Cat. No.: B3020569
CAS No.: 1334376-08-7
M. Wt: 347.48
InChI Key: RNODJIDPBABEQT-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is a pyrazole-based compound featuring a tert-butyl group at the 3-position of the pyrazole ring, a 2-hydroxyethyl substituent at the 1-position, and a propanamide chain modified with a phenylthio moiety. This structure combines steric bulk (tert-butyl), hydrophilicity (hydroxyethyl), and sulfur-mediated reactivity (phenylthio), making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)15-13-16(21(20-15)10-11-22)19-17(23)9-12-24-14-7-5-4-6-8-14/h4-8,13,22H,9-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNODJIDPBABEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is a synthetic compound with potential biological activities. Its structural components include a pyrazole ring, a hydroxyethyl group, and a phenylthio moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H25N3O2S
  • Molecular Weight : 347.48 g/mol
  • IUPAC Name : N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide

The compound is characterized by its unique substituents that enhance its biological interactions. The presence of the tert-butyl group provides steric hindrance, while the hydroxyethyl group may facilitate hydrogen bonding in biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring is known for participating in π-π interactions and hydrogen bonding, which can enhance binding affinity to target sites.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors linked to inflammatory responses or cancer pathways.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and fungi, including Candida albicans and Cryptococcus neoformans .

Anticancer Properties

Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction in cancer cells and disruption of cell cycle progression .

Case Studies and Research Findings

StudyFindings
Sreenivasa et al. (2021)Evaluated azomethine derivatives with pyrazole rings showing antifungal activity against Candida albicans .
MDPI Study (2024)Identified compounds with pyrazole structures as effective against various cancer cell lines .
BenchChem AnalysisDescribed the compound's high purity (95%) and potential for diverse research applications .

Comparison with Similar Compounds

The following table synthesizes data from structurally related pyrazole derivatives to contextualize the target compound’s properties:

Compound Name Key Substituents Yield Melting Point (°C) Physical Form Notable Features
Target Compound: N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide 3-(tert-butyl), 1-(2-hydroxyethyl), 3-(phenylthio)propanamide N/A N/A N/A Combines steric bulk and hydrophilicity; potential for enhanced solubility/stability
Compound 5 3,4-dichlorophenyl, methylthioethyl, pyridin-3-yl 60% 126–127 White crystalline solid Electron-withdrawing Cl groups; moderate yield
Compound 6 4-methoxyphenyl, methylsulfonamido 61% 131–132 Colorless solid Methoxy group enhances lipophilicity; higher melting point
Compound 7 4-methoxyphenyl, methylsulfonamido 64% N/A Yellow thick gum High yield but amorphous form; challenges in crystallization
N-(1-(2-Hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide 3-(thiophen-2-yl), 1-(2-hydroxyethyl) N/A N/A N/A Thiophene instead of tert-butyl; similar safety precautions (P210 for heat avoidance)
3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID 3-(tert-butyl), 1-methyl, carboxylic acid N/A N/A N/A tert-butyl enhances steric hindrance; carboxylic acid improves crystallinity

Structural and Functional Analysis

Steric and Electronic Effects
  • In contrast, dichlorophenyl in Compound 5 introduces electron-withdrawing effects, which may alter reactivity or binding affinity.
  • Hydroxyethyl vs. Methylthioethyl : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methylthioethyl group in Compound 5 , which is more lipophilic.

Pharmacological and Physicochemical Implications

  • Crystallinity : Crystalline forms (e.g., Compound 5 ) are advantageous for characterization and formulation, whereas amorphous forms (e.g., Compound 7 ) pose challenges. The tert-butyl group in the target compound and may promote crystallinity.

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